molecular formula C21H25N7O2 B6073942 2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-pyridin-3-yloxypropyl)acetamide

2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-pyridin-3-yloxypropyl)acetamide

Cat. No.: B6073942
M. Wt: 407.5 g/mol
InChI Key: QLMMCSJZYBGBEG-UHFFFAOYSA-N
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Description

2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-pyridin-3-yloxypropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, an isoquinoline moiety, and a pyridine group, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-pyridin-3-yloxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-16(30-19-7-4-9-22-12-19)11-23-21(29)15-28-20(24-25-26-28)14-27-10-8-17-5-2-3-6-18(17)13-27/h2-7,9,12,16H,8,10-11,13-15H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMMCSJZYBGBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CN1C(=NN=N1)CN2CCC3=CC=CC=C3C2)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-pyridin-3-yloxypropyl)acetamide typically involves multiple steps:

    Formation of the Isoquinoline Moiety: The isoquinoline structure can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Tetrazole Ring Formation: The tetrazole ring is often formed via the cycloaddition reaction of an azide with a nitrile.

    Coupling Reactions: The final compound is assembled through coupling reactions, such as amide bond formation, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the tetrazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine group can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Oxidized isoquinoline derivatives.

    Reduction Products: Reduced tetrazole derivatives.

    Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a ligand for studying receptor interactions due to its isoquinoline and pyridine moieties, which are known to interact with various biological targets.

Medicine

Potential medicinal applications include its use as a pharmacophore in drug design. The compound’s structure suggests it could interact with enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-pyridin-3-yloxypropyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The isoquinoline moiety may bind to receptor sites, while the tetrazole ring could participate in hydrogen bonding or electrostatic interactions. The pyridine group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-pyridin-2-yloxypropyl)acetamide
  • 2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-pyridin-4-yloxypropyl)acetamide

Uniqueness

Compared to similar compounds, 2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(2-pyridin-3-yloxypropyl)acetamide stands out due to the specific positioning of the pyridine group, which may influence its chemical reactivity and biological activity. This unique structure could result in different binding affinities and selectivities, making it a valuable compound for further research and development.

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